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Compound of Interest

Compound Name:
4-Methoxy-2,5-

dimethylbenzaldehyde

Cat. No.: B1293634 Get Quote

For researchers and professionals in the field of drug development and chemical analysis,

infrared (IR) spectroscopy serves as a fundamental tool for the elucidation of molecular

structures. This guide provides a detailed interpretation of the IR spectrum of 2,5-Dimethyl-p-

anisaldehyde, comparing its spectral features with related compounds to offer a comprehensive

understanding of its vibrational characteristics.

Experimental Data Summary
The analysis of the IR spectrum of 2,5-Dimethyl-p-anisaldehyde reveals characteristic

absorption bands that correspond to the specific functional groups present in the molecule. The

table below summarizes the key observed vibrational frequencies and their assignments. For

comparative purposes, typical IR absorption ranges for the functional groups and the observed

frequencies for related molecules—p-anisaldehyde, 2,5-dimethylbenzaldehyde, and anisole—

are also included.
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Functional

Group

Vibrational

Mode

Typical

Range

(cm⁻¹)

2,5-

Dimethyl-

p-

anisaldeh

yde

(Observed

, cm⁻¹)

p-

Anisaldeh

yde

(Observed

, cm⁻¹)[1]
[2][3]

2,5-

Dimethylb

enzaldehy

de

(Observed

, cm⁻¹)[4]
[5][6][7]

Anisole

(Observed

, cm⁻¹)[8]
[9][10]
[11]

Aldehyde
C-H

Stretch
2830-2695

~2830,

~2730
2834, 2736

Not

explicitly

stated, but

expected in

this region

N/A

Aldehyde
C=O

Stretch
1710-1685 ~1700 1695 ~1700 N/A

Aromatic
C-H

Stretch
3100-3000 ~3050 3074, 3008

Not

explicitly

stated, but

expected in

this region

3003, 2955

Aromatic
C=C

Stretch
1600-1400

~1600,

~1500

~1600,

~1500

~1600,

~1489

~1600,

~1500

Ether (Aryl)
C-O

Stretch

1275-1200

(asym),

1075-1020

(sym)

~1250 ~1250 N/A

~1250

(asym),

~1040

(sym)

Alkyl
C-H

Stretch

2975-2950

(asym),

2885-2865

(sym)

~2960 N/A

Not

explicitly

stated, but

expected in

this region

N/A

Note: The observed frequencies for 2,5-Dimethyl-p-anisaldehyde are based on the gas-phase

spectrum from the NIST WebBook.[12][13][14] Slight variations may occur in different phases
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(e.g., liquid or solid).

Detailed Interpretation and Comparison
The IR spectrum of 2,5-Dimethyl-p-anisaldehyde is consistent with its molecular structure,

exhibiting key absorptions characteristic of an aldehyde, an aryl ether, and a substituted

aromatic ring.

Aldehyde Group: The presence of the aldehyde functional group is definitively confirmed by

two distinct sets of peaks. The C=O stretching vibration appears as a strong band around

1700 cm⁻¹. This is slightly lower than a typical saturated aliphatic aldehyde due to the

conjugation with the aromatic ring, a phenomenon also observed in p-anisaldehyde (1695

cm⁻¹) and 2,5-dimethylbenzaldehyde (~1700 cm⁻¹).[1][4][15] Furthermore, the characteristic

aldehyde C-H stretching vibrations are observed as two weaker bands around 2830 cm⁻¹

and 2730 cm⁻¹, often referred to as a "Fermi doublet," which is a hallmark of aldehydes.[15]

Aromatic System: The molecule's aromatic nature is evidenced by several absorptions. The

aromatic C-H stretching vibrations are visible as a group of weaker bands just above 3000

cm⁻¹, around 3050 cm⁻¹. The C=C stretching vibrations within the benzene ring give rise to

characteristic absorptions in the 1600-1400 cm⁻¹ region. For 2,5-Dimethyl-p-anisaldehyde,

these appear around 1600 cm⁻¹ and 1500 cm⁻¹. These are consistent with the spectra of p-

anisaldehyde, 2,5-dimethylbenzaldehyde, and anisole, all of which display similar aromatic

C=C stretching bands.[1][4][8]

Ether Linkage: The aryl ether (methoxy group) is identified by a strong absorption band

around 1250 cm⁻¹, corresponding to the asymmetric C-O stretching vibration. This is a

prominent feature also seen in the spectra of p-anisaldehyde and anisole.[1][8] A symmetric

C-O stretching band is expected at a lower frequency, typically around 1040 cm⁻¹, as seen in

anisole.[8]

Alkyl Groups: The methyl substituents on the benzene ring contribute to the C-H stretching

absorptions in the 2975-2865 cm⁻¹ region. These peaks overlap with the aldehyde C-H

stretch but are typically observed as sharp bands.

Experimental Protocol
Acquisition of Infrared Spectrum:
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The infrared spectrum of 2,5-Dimethyl-p-anisaldehyde was obtained from the NIST/EPA Gas-

Phase Infrared Database.[12] The general procedure for acquiring a gas-phase IR spectrum is

as follows:

Sample Preparation: A small amount of the solid or liquid sample is placed in a gas cell. The

cell is then heated to vaporize the sample and filled with an inert gas, such as nitrogen, to a

specific pressure.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: The instrument passes a beam of infrared radiation through the gas cell.

The detector measures the amount of light that passes through the sample at each

wavelength.

Data Processing: The resulting interferogram is mathematically converted into a spectrum of

absorbance or transmittance versus wavenumber (cm⁻¹) using a Fourier transform.

Workflow for IR Spectrum Interpretation
The logical process for interpreting an unknown IR spectrum involves a systematic evaluation

of the presence and absence of characteristic absorption bands to deduce the functional

groups present in the molecule.

Initial Analysis

Functional Group Identification

Fingerprint Region Analysis

Obtain IR Spectrum Examine Region > 3000 cm⁻¹

Aromatic/Alkenyl C-H PresentPeaks > 3000 cm⁻¹

Only Alkyl C-H Present
Peaks only < 3000 cm⁻¹

Examine Carbonyl Region (1800-1650 cm⁻¹)

Carbonyl Group Present
(Aldehyde, Ketone, Ester, etc.)

Strong peak present

No Carbonyl Group

No strong peak

Check for Aldehyde C-H
(~2830, ~2730 cm⁻¹)

Examine Fingerprint Region
(e.g., C-O stretch ~1250 cm⁻¹)

Aldehyde Confirmed
Two peaks present

Ether Linkage PresentStrong peak present Propose Final Structure

Click to download full resolution via product page

Caption: Workflow for the interpretation of an IR spectrum.
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By following this systematic approach and comparing the spectrum of an unknown compound

to those of known, related structures, researchers can confidently identify the functional groups

present and elucidate the molecular structure. The IR spectrum of 2,5-Dimethyl-p-anisaldehyde

serves as an excellent case study for applying these principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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